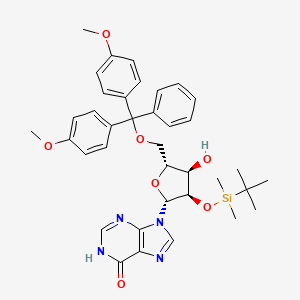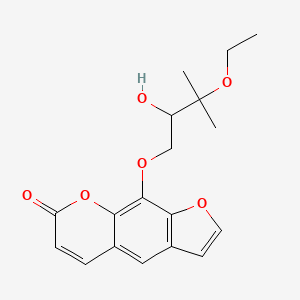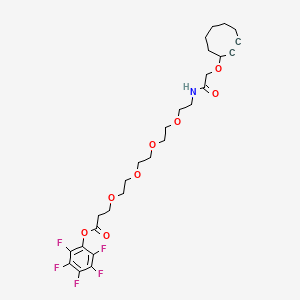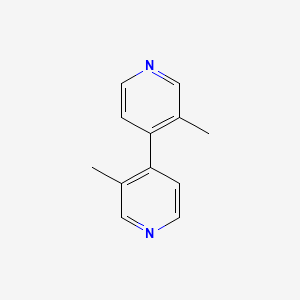
5'-O-DMT-2'-O-TBDMS-rI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-TBDMS-rI is a modified nucleoside used in the synthesis of deoxyribonucleic acid or nucleic acid. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These modifications enhance the stability and solubility of the nucleoside, making it suitable for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-rI involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-TBDMS-rI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The nucleoside can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected nucleosides .
Scientific Research Applications
5’-O-DMT-2’-O-TBDMS-rI has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in gene therapy and drug delivery.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-TBDMS-rI involves its incorporation into nucleic acids during synthesis. The DMT and TBDMS groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protective groups can be removed under specific conditions to yield the desired nucleic acid product .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-Uridine: Another modified nucleoside with similar protective groups.
5’-O-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine: A nucleoside analog with a methyl group at the N1 position.
DMT-2’-O-TBDMS-rA (bz): A modified adenosine nucleoside with similar protective groups .
Uniqueness
5’-O-DMT-2’-O-TBDMS-rI is unique due to its specific combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in the synthesis of complex nucleic acid structures and in applications requiring high stability .
Properties
Molecular Formula |
C37H44N4O7Si |
|---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1 |
InChI Key |
OPTOBSYBLQDPQN-QSYCCZFCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
